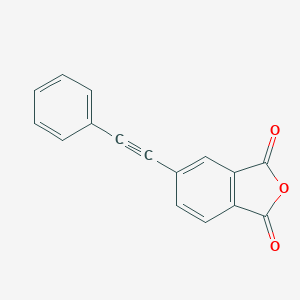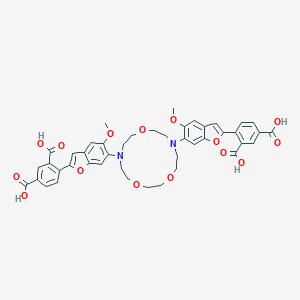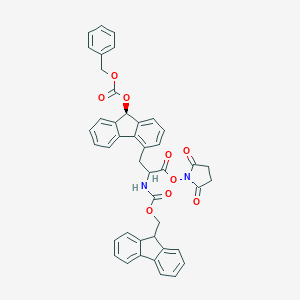
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of tyrosine and is widely used in the field of biochemistry and molecular biology.
作用機序
The mechanism of action of N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester involves the reaction of the tyrosine residue with the amino group of another amino acid residue in the peptide chain. This reaction results in the formation of a peptide bond between the two amino acids, which is essential for peptide synthesis.
生化学的および生理学的効果
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester does not have any known biochemical or physiological effects on its own. However, its ability to introduce tyrosine residues into peptides and proteins can have significant effects on their biochemical and physiological properties.
実験室実験の利点と制限
One of the main advantages of using N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester in lab experiments is its ability to introduce tyrosine residues into peptides and proteins in a controlled manner. Additionally, this compound is relatively easy to synthesize and can be purified using standard methods such as column chromatography or recrystallization.
However, there are also some limitations to using N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester in lab experiments. One limitation is that the reaction between N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester and the amino group of another amino acid residue can be slow, which can limit the yield of the desired peptide. Additionally, this compound can be expensive, which can be a limitation for labs with limited budgets.
将来の方向性
There are several future directions for research involving N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester. One direction is to explore its potential for modifying the surface of nanoparticles for drug delivery applications. Another direction is to investigate its potential for introducing tyrosine residues into proteins for studying protein-protein interactions and enzyme kinetics. Additionally, further research is needed to optimize the synthesis and purification methods for this compound to improve its yield and reduce its cost.
合成法
The synthesis of N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester involves the reaction of tyrosine with N-(fluorenylmethyloxycarbonyloxy) succinimide in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting compound is then purified by column chromatography or recrystallization.
科学的研究の応用
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is widely used in scientific research as a tool for peptide synthesis. This compound is used to introduce tyrosine residues into peptides and proteins, which can be used for a variety of applications such as studying protein-protein interactions, enzyme kinetics, and receptor-ligand binding. Additionally, N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester can be used to modify the surface of nanoparticles for drug delivery applications.
特性
CAS番号 |
115136-02-2 |
|---|---|
製品名 |
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester |
分子式 |
C43H34N2O9 |
分子量 |
722.7 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(9R)-9-phenylmethoxycarbonyloxy-9H-fluoren-4-yl]propanoate |
InChI |
InChI=1S/C43H34N2O9/c46-37-21-22-38(47)45(37)54-41(48)36(44-42(49)51-25-35-30-16-6-4-14-28(30)29-15-5-7-17-31(29)35)23-27-13-10-20-34-39(27)32-18-8-9-19-33(32)40(34)53-43(50)52-24-26-11-2-1-3-12-26/h1-20,35-36,40H,21-25H2,(H,44,49)/t36?,40-/m1/s1 |
InChIキー |
GTSHFUBPVSTONE-CKIGWAMCSA-N |
異性体SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)[C@@H](C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)C(C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)C(C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
同義語 |
N,O-bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester N,O-bis-Fmoc-Tyr-ONSu |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



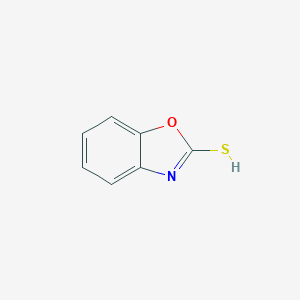
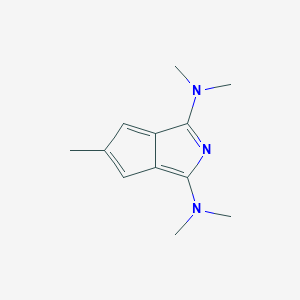
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)
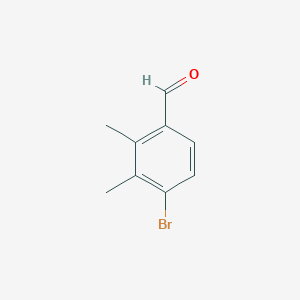
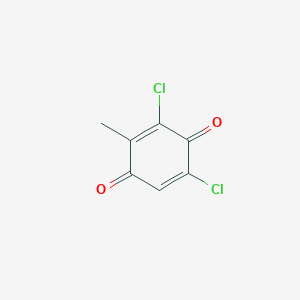
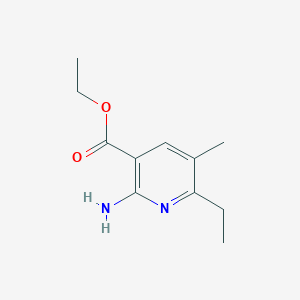
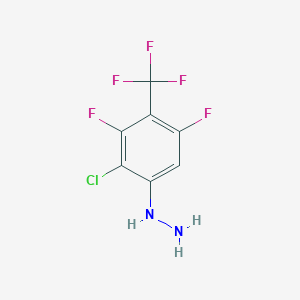
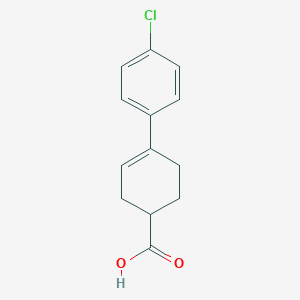


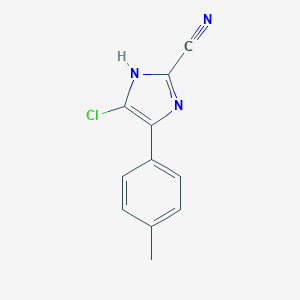
![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
